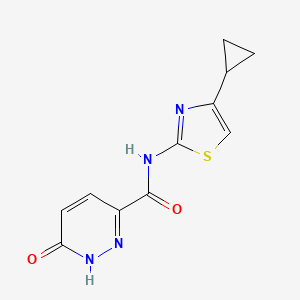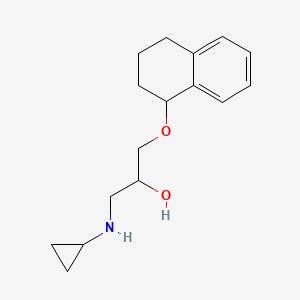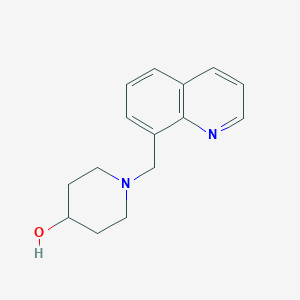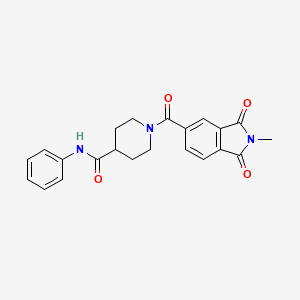
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways that regulate immune cell activation and inflammation.
Mecanismo De Acción
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide is a selective inhibitor of JAK enzymes, which are involved in the signaling pathways that regulate immune cell activation and inflammation. JAK enzymes phosphorylate and activate STAT proteins, which in turn activate gene transcription and cytokine production. By inhibiting JAK enzymes, N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide blocks the downstream signaling pathways that lead to immune cell activation and inflammation.
Biochemical and Physiological Effects:
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical and clinical studies. In animal models of autoimmune diseases, N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide has been shown to reduce inflammation and disease severity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In clinical trials, N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide has been shown to reduce disease activity and improve clinical outcomes in patients with rheumatoid arthritis, psoriasis, and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide is a potent and selective inhibitor of JAK enzymes, which makes it a valuable tool for studying the JAK-STAT signaling pathway and its role in immune cell activation and inflammation. However, N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging for in vivo studies. It also has off-target effects on other kinases, which can complicate data interpretation.
Direcciones Futuras
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide has shown promising results in clinical trials for the treatment of autoimmune diseases, but there is still much to be learned about its mechanism of action and potential applications. Some future directions for research on N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide include:
1. Investigating the effects of N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide on other immune cell types and signaling pathways.
2. Developing more potent and selective JAK inhibitors with longer half-lives and fewer off-target effects.
3. Exploring the potential of N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide for the treatment of other inflammatory and autoimmune diseases.
4. Studying the long-term safety and efficacy of N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide in clinical trials.
5. Investigating the potential of N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide for combination therapy with other immunomodulatory drugs.
Métodos De Síntesis
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-aminothiazole with ethyl 2-bromoacetate to give the corresponding ester. The ester is then hydrolyzed to the corresponding acid, which is further reacted with 2-cyclopropyl-4-methylpyridine to give the desired product.
Aplicaciones Científicas De Investigación
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In vitro studies have shown that N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide inhibits the JAK-STAT pathway, which is involved in the regulation of cytokine signaling and immune cell activation. In animal models of autoimmune diseases, N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide has been shown to reduce inflammation and disease severity. In clinical trials, N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide has been shown to be effective in reducing symptoms and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c16-9-4-3-7(14-15-9)10(17)13-11-12-8(5-18-11)6-1-2-6/h3-6H,1-2H2,(H,15,16)(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICOLEQRDPNHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[4-[4-(2-Methylphenyl)piperazine-1-carbonyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7540146.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7540155.png)

![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)


![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)

![N-(3,4-dimethylphenyl)-2-[furan-2-ylmethyl-[(2-hydroxyphenyl)methyl]amino]acetamide](/img/structure/B7540221.png)

![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)